

Application Notes: ICG-Amine for Intraoperative Tumor Margin Detection

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Compound of Interest		
Compound Name:	ICG-amine	
Cat. No.:	B11929747	Get Quote

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for various diagnostic applications.[1] Its utility in fluorescence-guided surgery stems from its favorable optical properties, which fall within the NIR window (700-900 nm). This spectral range is advantageous due to minimal tissue autofluorescence and deep photon penetration, allowing for high signal-to-background ratios.[2][3] While ICG itself is not tumor-specific, it passively accumulates in cancerous tissues.[1] To enhance tumor targeting, ICG can be chemically modified. **ICG-amine** is a derivative that contains a reactive amine group, allowing for covalent conjugation to targeting moieties such as antibodies or peptides.[4][5] More commonly, an amine-reactive ICG derivative, such as ICG-NHS ester, is used to label the primary amines (e.g., lysine residues) on antibodies and other proteins.[6][7][8] This document focuses on the principles and protocols for using ICG conjugates for the intraoperative detection of tumor margins.

Mechanism of Action

The accumulation of ICG and its conjugates in tumors is attributed to several factors:

• Enhanced Permeability and Retention (EPR) Effect: Tumor vasculature is often disorganized and leaky, with impaired lymphatic drainage.[9][10] When ICG binds to plasma proteins like albumin, the resulting large complex (approximately 70 kDa) extravasates through these leaky vessels and is retained in the tumor interstitium.[10][11]



- Cellular Uptake: Studies have shown that cancer cells can internalize ICG through
 mechanisms like clathrin-mediated endocytosis.[10][12] The rate of uptake can correlate with
 the proliferation rate of the cancer cells.[12] In some specific cancers, such as hepatocellular
 carcinoma, transporters like NTCP and OATP channels are involved in ICG uptake.[13][14]
- Inflammation and Necrosis: Tumors often contain areas of inflammation and necrosis.[13]
 Inflammatory cells can contribute to ICG retention, and necrotic cells with compromised membrane integrity can also accumulate the dye.[13][15]

When conjugated to a tumor-specific antibody, the mechanism shifts from passive accumulation to active targeting. The antibody specifically binds to antigens overexpressed on the surface of cancer cells, delivering the ICG payload directly to the tumor site, thereby significantly enhancing the tumor-to-background ratio (TBR).

Quantitative Data

Quantitative data is crucial for evaluating the effectiveness of a fluorescent probe. Key parameters include the optical properties of the dye and the achieved tumor-to-background ratio in preclinical or clinical models.

Table 1: Optical Properties of ICG Derivatives

Property	Value	Reference
Molecular Formula (ICG- amine)	C43H47N2NaO6S2	[16]
Molecular Weight (ICG-amine)	1001.08 g/mol	[4]
Peak Excitation Wavelength	~780-789 nm	[4][16]
Peak Emission Wavelength	~810-814 nm	[4][16]
Solvent for Conjugation	DMSO or DMF	[6][7]

Table 2: Example Tumor-to-Background Ratios (TBR) with ICG



Cancer Model	ICG Formulation	Dose	Time Point	TBR	Reference
Oral Squamous Cell Carcinoma (Human)	Free ICG	0.75 mg/kg	6 hours	2.06 ± 0.23	[17]
Colorectal Liver Metastases (Human)	Free ICG	10 mg	24 hours	N/A (Used for margin assessment)	[18]
Oral Squamous Cell Carcinoma (Human)	Free ICG	0.75 mg/kg	6-8 hours	1.56 ± 0.41	[19]
Murine Tumor Model (NIR- PIT)	Free ICG	1.0 mg/kg	60 mins	~4.5	[20]
Pediatric Liver Cancer (Human)	Free ICG	N/A	1 day	2.5 - 2.7	[21]

Note: TBR values can vary significantly based on the tumor model, imaging system, ICG formulation (free vs. conjugated), dosage, and timing of imaging.

Experimental Protocols

Protocol 1: Conjugation of ICG-NHS Ester to a Targeting Antibody

This protocol describes a general method for labeling an antibody with an amine-reactive ICG-NHS ester.[7][22][23] Optimization is required for each specific antibody.

Materials:



- Targeting antibody (concentration >2.0 mg/mL)
- ICG-NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 100 mM sodium carbonate buffer, pH 8.0-8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

- Prepare Antibody: Dialyze the antibody against the conjugation buffer to remove any aminecontaining buffers (like Tris). Adjust the antibody concentration to 2-5 mg/mL.
- Prepare ICG Solution: Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO to create a 10 mM stock solution.
- Conjugation Reaction: a. While gently stirring, add a calculated volume of the ICG-NHS stock solution to the antibody solution. A molar ratio of 10:1 (ICG:antibody) is a common starting point.[8][22] b. Incubate the reaction for 1-2 hours at room temperature, protected from light.[8][23]
- Purification: a. Purify the ICG-antibody conjugate from unconjugated dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[6] b. Collect the first colored fraction, which contains the labeled antibody.
- Characterization: a. Measure the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for ICG). b. Calculate the Degree of Labeling (DOL), which is the molar ratio of ICG to antibody. An optimal DOL is typically between 2 and 10.[6]
- Storage: Store the conjugate at 4°C, protected from light. Add a carrier protein like BSA for long-term stability.[6]

Protocol 2: In Vivo Tumor Margin Imaging in a Murine Model

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This protocol provides a general framework for using an ICG conjugate for in vivo imaging in a tumor-bearing mouse.[24][25]

Materials:

- Tumor-bearing mouse (e.g., subcutaneous xenograft model)
- ICG-antibody conjugate
- Sterile PBS
- Anesthesia (e.g., isoflurane)
- In vivo imaging system with appropriate NIR excitation and emission filters. [26]
- · Heating pad

Procedure:

- Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse on the imaging stage on a heating pad to maintain body temperature.[24]
- Baseline Imaging: Acquire a pre-injection fluorescence image to assess background autofluorescence.[24]
- Agent Administration: Inject the ICG-antibody conjugate intravenously via the tail vein. The
 dose will depend on the specific conjugate but typically ranges from 0.1 to 1.0 mg/kg of ICG
 equivalent.[15][24]
- Dynamic/Static Imaging: a. Acquire images at various time points post-injection (e.g., 1, 4, 6, 24 hours) to determine the optimal imaging window where tumor accumulation is high and background signal is low.[25] b. For intraoperative simulation, perform imaging at the predetermined optimal time point.
- Image Analysis: a. Use the imaging software to draw Regions of Interest (ROIs) over the tumor and adjacent normal tissue. b. Calculate the fluorescence intensity for each ROI and determine the Tumor-to-Background Ratio (TBR).[27]



Protocol 3: Ex Vivo Margin Assessment

This protocol is performed after the final in vivo imaging session to confirm ICG accumulation and correlate fluorescence with pathology.[28][29]

Materials:

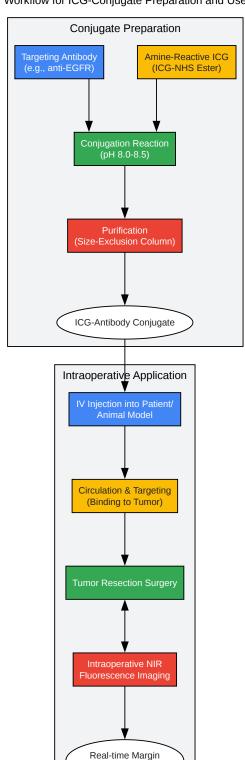
- Excised tumor and surrounding tissues from the in vivo experiment
- In vivo or dedicated ex vivo imaging system
- Tissue embedding medium (e.g., OCT or paraffin)
- Cryostat or microtome
- Fluorescence microscope

Procedure:

- Gross Imaging: Immediately after euthanasia and surgical excision, place the tumor and surrounding organs in the imaging system and acquire a final fluorescence image. This confirms the signal originates from the target tissue.[25][29]
- Tissue Processing: a. Ink the surgical margins of the excised specimen for pathological orientation. b. The tissue can be fresh-frozen in OCT or fixed in formalin and embedded in paraffin. Note that fixation may affect fluorescence intensity.[28][29]
- Sectioning: Cut tissue sections (5-10 µm thickness) using a cryostat or microtome.
- Microscopic Analysis: a. Mount the tissue sections on slides. b. Image the slides using a
 fluorescence microscope with appropriate NIR filter sets to visualize the microscopic
 distribution of the ICG conjugate within the tumor and at the margins. c. The same sections
 can then be stained with Hematoxylin and Eosin (H&E) to correlate fluorescence with
 histopathology.

Visualizations





Workflow for ICG-Conjugate Preparation and Use

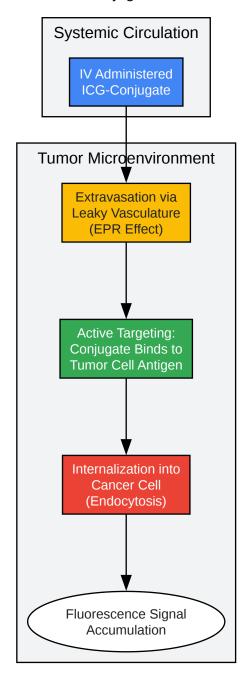
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Assessment

Caption: Workflow for ICG-Conjugate Preparation and Use.



Mechanism of ICG-Conjugate Tumor Accumulation



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Caption: Mechanism of ICG-Conjugate Tumor Accumulation.



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